2-(4-(Trifluoromethoxy)phenyl)quinoline

Solid-state characterization Crystallinity Formulation pre-screening

2-(4-(Trifluoromethoxy)phenyl)quinoline is a differentiated 2-arylquinoline building block. The para-OCF₃ group uniquely combines electron-withdrawing character (σₚ ≈ 0.35) and enhanced lipophilicity (Hansch π ≈ 1.04) versus standard 4-OCH₃ or 4-Cl analogs. This translates into a 20–25 °C melting point depression and superior membrane permeability, critical for antimalarial bc₁ complex inhibitors and kinase scaffolds. Procure with >95% purity to benchmark lipophilicity panels or optimize cross-coupling protocols without synthetic delay.

Molecular Formula C16H10F3NO
Molecular Weight 289.25 g/mol
Cat. No. B11840445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Trifluoromethoxy)phenyl)quinoline
Molecular FormulaC16H10F3NO
Molecular Weight289.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C16H10F3NO/c17-16(18,19)21-13-8-5-12(6-9-13)15-10-7-11-3-1-2-4-14(11)20-15/h1-10H
InChIKeyFDSWWEIYSDPPSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(Trifluoromethoxy)phenyl)quinoline: Core Structural and Physicochemical Baseline for Procurement Evaluation


2-(4-(Trifluoromethoxy)phenyl)quinoline (CAS 1261883-88-8) is a 2-arylquinoline congener bearing a para-trifluoromethoxy (–OCF₃) substituent on the pendant phenyl ring [1]. The compound crystallises as a yellow-to-white solid with a reported melting point of 98–100 °C . Its molecular formula is C₁₆H₁₀F₃NO and it possesses a molecular weight of 289.25 g mol⁻¹ . The –OCF₃ group confers distinct electronic character (Hammett σₚ ≈ 0.35; Hansch π ≈ 1.04) relative to other common para-substituents such as –OCH₃, –CH₃, or –Cl . This baseline physicochemical fingerprint underpins its potential utility as a lipophilic, metabolically stable building block in medicinal chemistry programmes targeting antimalarial, kinase, and anti-infective scaffolds.

Why 2-(4-(Trifluoromethoxy)phenyl)quinoline Cannot Be Replaced by Generic 2-Arylquinoline Analogs: The Physicochemical and Electronic Identity Gap


The para-trifluoromethoxy substituent fundamentally alters both the electronic landscape and solid-state properties of the 2-arylquinoline scaffold relative to structurally similar congeners. The –OCF₃ group exerts a pronounced electron-withdrawing effect (σₚ ≈ 0.35) that is absent in the electron-donating –OCH₃ analog (σₚ ≈ –0.27), consequentially shifting the π-electron density of the quinoline ring and modulating reactivity at the nitrogen centre . This electronic perturbation translates into a 20–25 °C depression of the melting point compared to 2-(4-methoxyphenyl)quinoline (98–100 °C vs. 122–124 °C), reflecting weakened crystal-lattice packing likely driven by altered dipole–dipole interactions . Furthermore, the –OCF₃ group's enhanced lipophilicity (Hansch π ≈ 1.04 vs. –OCH₃ π ≈ –0.02) predicts superior membrane permeability and metabolic stability, a feature exploited in the ELQ antimalarial series where the 4-(trifluoromethoxy)phenyl motif is retained as a critical pharmacophoric element [1]. These orthogonal differences—electronic, thermal, and lipophilic—collectively preclude simple one-to-one substitution decisions without risking substantial deviation in downstream biological or formulation performance.

Quantitative Evidence Guide: Differentiating 2-(4-(Trifluoromethoxy)phenyl)quinoline from Closest Structural Analogues


Solid-State Thermal Profile: Melting Point Depression vs. 2-(4-Methoxyphenyl)quinoline and 2-Phenylquinoline

The target compound exhibits a melting point (98–100 °C) that lies intermediate between the unsubstituted 2-phenylquinoline (82–86 °C) and the para-methoxy analog (122–124 °C). This 22–26 °C reduction relative to the –OCH₃ congener implies weaker intermolecular forces in the crystal lattice, a property that may advantage dissolution rate and processability during formulation .

Solid-state characterization Crystallinity Formulation pre-screening

Electronic Modulation: Hammett Substituent Constant Divergence Between –OCF₃ and –OCH₃

The para-trifluoromethoxy group is a net electron-withdrawing substituent (Hammett σₚ ≈ 0.35), whereas the para-methoxy group is electron-donating (σₚ ≈ –0.27). This sign reversal of 0.62 σ units means the two substituents polarise the quinoline ring in opposite directions, affecting both the basicity of the quinoline nitrogen (pKₐ shift) and the susceptibility to electrophilic substitution [1].

Electronic effects SAR design Reactivity prediction

Lipophilicity Enhancement: Hansch π Value as a Predictor of Membrane Permeability vs. Methoxy and Unsubstituted Analogs

The –OCF₃ group imparts a Hansch π constant of approximately 1.04, compared to –0.02 for –OCH₃ and 0.00 for –H. This ~1 log unit increase in predicted logP translates to roughly a 10-fold higher octanol–water partition coefficient, a property directly relevant to passive membrane permeability and blood–brain barrier penetration potential [1]. In the ELQ antimalarial series, replacement of the 4-(trifluoromethoxy)phenyl portion with a hydrophilic isoidide unit reduced potency to EC₅₀ > 1 mM, demonstrating the critical contribution of this lipophilic motif to target engagement [2].

Lipophilicity ADME Drug-likeness

Positional Isomer Differentiation: Para- vs. Ortho-Trifluoromethoxy Substitution and Consequences for Biological Activity

The para-substituted isomer (target compound) is geometrically and electronically distinct from the ortho-substituted isomer (2-(2-(trifluoromethoxy)phenyl)quinoline, CAS 1261833-93-5). The ortho isomer has been reported to exhibit IC₅₀ values spanning 2.61–15.0 μM across various biological assays, activity attributed in part to the proximal positioning of the –OCF₃ group relative to the quinoline nitrogen . While direct head-to-head biological data comparing the para and ortho isomers are not publicly available, the altered distance and angle between the –OCF₃ dipole and the quinoline N-heterocycle (para: ~5.6 Å linear; ortho: ~3.0 Å with torsional constraint) predictably affects hydrogen-bond acceptor geometry, steric accessibility, and target recognition [1].

Positional isomerism Structure–activity relationship Target engagement

Synthetic Accessibility of the 2-(4-(Trifluoromethoxy)phenyl)quinoline Scaffold via Suzuki–Miyaura Cross-Coupling

The compound is accessible via Pd-catalysed Suzuki–Miyaura coupling of a 2-haloquinoline with 4-(trifluoromethoxy)phenylboronic acid, a route documented in the general synthesis of substituted phenylquinolines [1]. Reported yields for analogous 6-aryl- and 5-aryl-tetrahydroquinoline/quinoline products range from 68% to 82%, with optimisation of the phosphine ligand (e.g., SPhos over PPh₃) suppressing homocoupling byproducts and improving cross-coupling yields to 72–85% [1]. Commercial availability of the target compound at 95% purity from multiple vendors (Chemenu Cat. CM228337; Hoffman Chemicals) reduces the need for in-house synthesis and ensures batch-to-batch consistency .

Synthetic methodology Yield optimisation Building-block availability

Procurement-Guiding Application Scenarios for 2-(4-(Trifluoromethoxy)phenyl)quinoline Based on Quantitative Differentiation Evidence


Antimalarial Lead Optimisation Programmes Requiring the 4-(Trifluoromethoxy)phenyl Pharmacophore

In the endochin-like quinolone (ELQ) antimalarial series, the 4-(trifluoromethoxy)phenyl motif is a validated pharmacophoric element essential for potent inhibition of the Plasmodium cytochrome bc₁ complex. ELQ-300 and ELQ-296, both of which incorporate this motif, achieve nanomolar antiplasmodial activity [1]. Researchers expanding the ELQ SAR or developing next-generation bc₁ inhibitors can procure 2-(4-(trifluoromethoxy)phenyl)quinoline as a simplified core scaffold to systematically probe the contribution of the –OCF₃ group independent of the full ELQ side-chain architecture. The compound's intermediate lipophilicity (π ≈ 1.04) and electron-withdrawing character (σₚ ≈ 0.35) make it a suitable probe for evaluating the substituent's role in target engagement and resistance profiles .

Physicochemical Comparator Studies Differentiating –OCF₃, –OCH₃, and –CH₃ 2-Arylquinoline Series

The melting point differential of 22–26 °C between the target compound and its 4-methoxy analog, combined with the 1.06-unit difference in Hansch π, provides a quantitative basis for using 2-(4-(trifluoromethoxy)phenyl)quinoline as a reference standard in solid-state and lipophilicity screening panels [1]. Laboratories conducting systematic substituent-effect studies on 2-arylquinoline libraries can employ this compound as the high-lipophilicity, intermediate-melting benchmark to anchor structure–property relationship (SPR) models. This is particularly relevant when solubility-limited bioavailability is a critical development hurdle .

Synthetic Methodology Development for Electron-Deficient 2-Arylquinoline Substrates

The electron-withdrawing nature of the –OCF₃ group (σₚ ≈ 0.35) alters the reactivity of the arylboronic acid coupling partner in Suzuki–Miyaura reactions, often requiring ligand optimisation to suppress homocoupling [1]. 2-(4-(Trifluoromethoxy)phenyl)quinoline thus serves as a representative electron-deficient substrate for developing robust cross-coupling protocols applicable to broader trifluoromethoxy-containing heterocyclic libraries. With reported yields of 68–85% under optimised conditions, it offers a well-characterised benchmark for comparing catalytic efficiency across Pd sources and ligand systems [1].

Kinase Inhibitor Fragment-Based Drug Discovery Utilising the 2-Arylquinoline Core

2-Arylquinolines have demonstrated dual EGFR/FAK kinase inhibitory activity in recent medicinal chemistry campaigns [1]. The target compound's para-OCF₃ substitution provides a unique electronic signature (σₚ = 0.35) compared to the more commonly explored –OCH₃ or –Cl analogs, enabling exploration of halogen-bonding and dipolar interactions within the kinase ATP-binding pocket . Its commercial availability at >95% purity facilitates rapid procurement for fragment-screening libraries without the delays associated with custom synthesis .

Quote Request

Request a Quote for 2-(4-(Trifluoromethoxy)phenyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.